molecular formula C6H7N3O2 B15245433 (6-Iminopyrimidin-1(6H)-yl)acetic acid CAS No. 698338-52-2

(6-Iminopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B15245433
CAS No.: 698338-52-2
M. Wt: 153.14 g/mol
InChI Key: FUQDFEZYYGMZPN-UHFFFAOYSA-N
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Description

(6-Iminopyrimidin-1(6H)-yl)acetic acid is a heterocyclic compound that features a pyrimidine ring with an imino group at the 6-position and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Iminopyrimidin-1(6H)-yl)acetic acid typically involves the cyclization of pyrimidine derivatives. One common method is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(6-Iminopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(6-Iminopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Iminopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring with an imino group and an acetic acid moiety. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

698338-52-2

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2-(6-iminopyrimidin-1-yl)acetic acid

InChI

InChI=1S/C6H7N3O2/c7-5-1-2-8-4-9(5)3-6(10)11/h1-2,4,7H,3H2,(H,10,11)

InChI Key

FUQDFEZYYGMZPN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN(C1=N)CC(=O)O

Origin of Product

United States

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